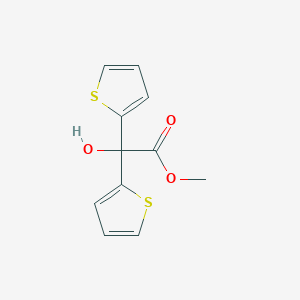

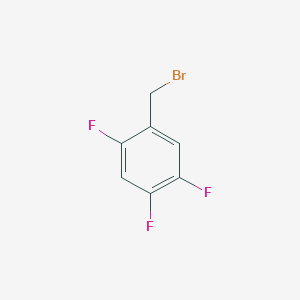

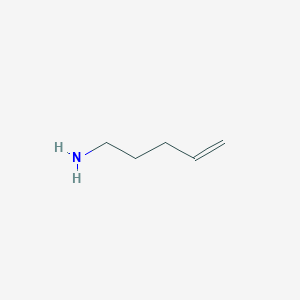

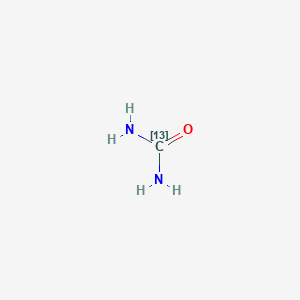

![molecular formula C29H38O5Si B131552 (3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 92596-29-7](/img/structure/B131552.png)

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one" is a complex organic molecule that is not directly mentioned in the provided papers. However, the papers discuss closely related compounds and their synthesis, which can provide insights into the description of the compound . The compound appears to be a derivative of cyclopentafuranone, a structure that is present in various bioactive molecules and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from readily available materials. In paper , the synthesis of a similar compound, (3aS,6aR)-(+)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one, is described. It begins with (R)-(-)-Carvone, which undergoes a series of reactions including mercury-mediated free-radical cyclization, periodate cleavage, regio- and stereoselective reduction, Baeyer-Villiger oxidation, saponification, mesylation, and elimination to yield the final product. This process highlights the complexity and the precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of cyclopentafuranone derivatives is characterized by a bicyclic system containing a lactone moiety. The stereochemistry is crucial, as it can significantly affect the biological activity of the compound. The synthesis methods described ensure the formation of the desired stereoisomers with high enantiomeric purity, which is essential for the potential pharmaceutical applications of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentafuranone derivatives are diverse and include radical cyclization, oxidation, reduction, and elimination reactions. These reactions are carefully orchestrated to build the complex molecular architecture while maintaining the integrity of the stereochemistry. The use of protecting groups and selective reagents is critical in achieving the desired transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one" are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are likely to be solid at room temperature and may exhibit specific optical rotation due to their chiral centers. Their solubility in organic solvents and reactivity towards various reagents would be influenced by the functional groups present in the molecule .

科学的研究の応用

New Chiral Block for Cyclopentanoids Synthesis

A study by Gimazetdinov et al. (2016) discusses the hydroxymethylation of a bicyclic allylsilane derivative, leading to products that serve as new chiral blocks for cyclopentanoids synthesis. These compounds, including variants of the chemical , are pivotal for constructing cyclopentanoid systems, a core structure in many natural products and pharmaceuticals. The reactions explored show anti-addition products via SE2' mechanism, illustrating the compound's utility in stereocontrolled organic synthesis (Gimazetdinov et al., 2016).

Highly Efficient Chiral Resolution

Nemoto et al. (2004) describe the use of a cyclopenta[b]furan derivative for the chiral resolution and determination of absolute configuration of 2-alkanols. The study underscores the compound's role in facilitating diastereomeric separation and its implications for determining the stereochemistry of organic molecules. This application is crucial for the pharmaceutical industry and in the synthesis of enantiomerically pure compounds (Nemoto et al., 2004).

Asymmetric Synthesis of C15 Polyketide Spiroketals

Research conducted by Meilert et al. (2004) focuses on the asymmetric synthesis of C15 polyketide spiroketals using a 2,2'-methylenebis[furan] derivative. The study illustrates the compound's versatility in achieving high stereo- and enantioselectivity, pivotal for generating complex natural product analogs with potential biological activity. This work highlights the compound's application in synthesizing challenging molecular frameworks with precise stereochemical control (Meilert et al., 2004).

特性

IUPAC Name |

(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O5Si/c1-29(2,3)35(21-12-6-4-7-13-21,22-14-8-5-9-15-22)32-20-24-23-18-27(30)33-25(23)19-26(24)34-28-16-10-11-17-31-28/h4-9,12-15,23-26,28H,10-11,16-20H2,1-3H3/t23-,24-,25+,26-,28?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUBBAJCNWPXGW-VBGSWAKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC4C3CC(=O)O4)OC5CCCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@H]4[C@@H]3CC(=O)O4)OC5CCCCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562908 |

Source

|

| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one | |

CAS RN |

92596-29-7 |

Source

|

| Record name | (3aR,4S,5R,6aS)-4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

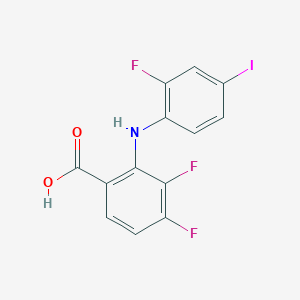

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)